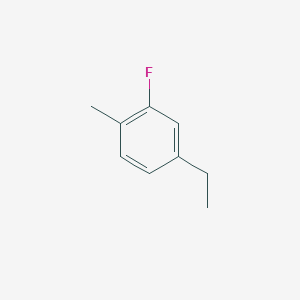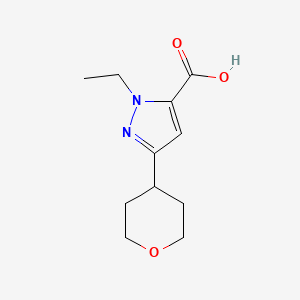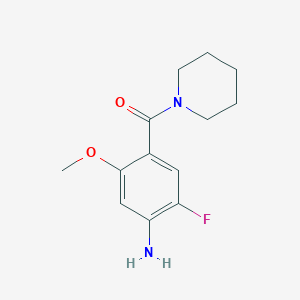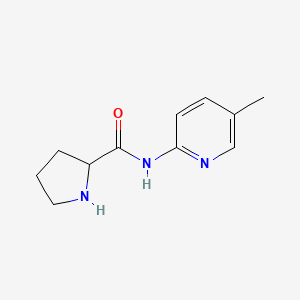
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, making the compound valuable for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine: shares similarities with other fluorinated pyrrolidine derivatives, such as 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-ol and 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-thiol.
Uniqueness
The unique combination of fluorine atoms in this compound imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation. This makes it a valuable compound for various applications where these properties are desired.
Propriétés
Formule moléculaire |
C7H12F4N2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
3-(3,3-difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H12F4N2/c8-6(9)1-2-13(4-6)5-7(10,11)3-12/h1-5,12H2 |
Clé InChI |
OATVLDJWAMTFDH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)






![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)





